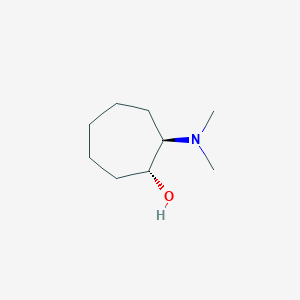

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol

Description

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound is defined by its molecular formula C₉H₁₉NO and a molecular weight of 157.25 grams per mole. The compound features a cycloheptane ring framework, which represents a seven-membered saturated carbocyclic system, with functional group substitutions at adjacent carbon positions. The stereochemical designation (1R,2R) indicates the absolute configuration at carbon atoms 1 and 2, where the hydroxyl group is positioned at carbon 1 and the dimethylamino group at carbon 2. This trans-diaxial arrangement creates a specific three-dimensional structure that influences the compound's conformational behavior and intermolecular interactions.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes both the structural connectivity and stereochemical arrangement. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation CN(C)[C@@H]1CCCCC[C@H]1O, which encodes the complete connectivity and stereochemistry in a linear format. The International Chemical Identifier key AWVHQKPVPFXPDJ-RKDXNWHRSA-N provides a unique identifier for this specific stereoisomer, distinguishing it from other possible configurational isomers.

The cycloheptane ring adopts a non-planar conformation to minimize ring strain, with the seven-membered structure exhibiting greater conformational flexibility compared to smaller ring systems. The presence of the hydroxyl and dimethylamino substituents introduces additional conformational constraints while creating potential sites for hydrogen bonding and other intermolecular interactions. The dimethylamino group, with its two methyl substituents, provides steric bulk that influences the preferred conformational states of the molecule and affects its overall molecular geometry.

Properties

IUPAC Name |

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-10(2)8-6-4-3-5-7-9(8)11/h8-9,11H,3-7H2,1-2H3/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVHQKPVPFXPDJ-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H]1CCCCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reaction of Cycloheptanone Derivatives

The most prominent method involves the nucleophilic addition of Grignard reagents to cycloheptanone precursors:

Preparation of Grignard Reagent:

The Grignard reagent, typically derived from 3-bromo-N,N-dimethylaniline , is prepared via magnesium insertion in anhydrous tetrahydrofuran (THF). This process involves slow addition under inert atmosphere, with initiation aided by 1,2-dibromoethane, ensuring high reactivity and yield (see).Addition to Cycloheptanone:

The Grignard reagent reacts with a suitably protected or functionalized cycloheptanone, leading to a tertiary alcohol intermediate. The reaction is performed at low temperatures (0°C) to control stereochemistry and minimize side reactions.Workup and Purification:

Post-reaction, the mixture is quenched with saturated ammonium chloride, extracted, dried, and purified via column chromatography, often using silica gel with petroleum ether/ethyl acetate mixtures.

Specific Synthesis Protocols and Variations

| Method | Key Features | References & Notes |

|---|---|---|

| A. Grignard Addition to Cycloheptanone | Reaction of cycloheptanone with (dimethylamino)methyl Grignard reagent | Based on, involving reaction in THF with lithium salts to enhance stereoselectivity |

| B. Lithium-Halogen Exchange | Using n-butyllithium to generate organolithium intermediates from bromo derivatives, then addition to ketones | Suitable for bulky or sensitive ketones, as per procedures in |

| C. Cyclization and Functionalization | Ring closure via intramolecular reactions or subsequent functional group modifications | Noted in advanced syntheses for ring expansion or tailoring stereochemistry |

Data Tables of Key Reagents and Conditions

| Parameter | Details | References |

|---|---|---|

| Starting Material | Cycloheptanone derivatives, e.g., 2-[(dimethylamino)methyl]cycloheptanone | |

| Grignard Reagent | 3-bromo-N,N-dimethylaniline-derived Grignard | |

| Solvent | Anhydrous tetrahydrofuran (THF) | , |

| Additives | Lithium salts (e.g., LiCl), di-alkoxy alkanes | |

| Reaction Temperature | 0°C to room temperature | , |

| Reaction Time | 4–24 hours depending on scale | , |

| Purification | Silica gel chromatography with PE/EA |

Research Findings and Notable Insights

Stereoselectivity Enhancement:

The inclusion of inorganic lithium salts and specific solvents significantly improves the stereoselectivity towards the (1R,2R) isomer, as demonstrated in.Reaction Yields:

Typical yields range from 20% to 44%, with optimization of reaction conditions and purification steps increasing efficiency.Ring Size Considerations:

Transitioning from cyclohexanone to cycloheptanone introduces additional challenges in stereocontrol, but protocols adapted from cyclohexanol syntheses are effective with modifications.Alternative Approaches:

Lithium-halogen exchange methods (Procedure B) provide a route for sensitive or bulky ketones, offering higher stereocontrol in some cases ().

Summary of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Grignard Addition | Well-established, scalable | Moderate stereoselectivity without chiral auxiliaries |

| Lithium-Halogen Exchange | Higher stereocontrol, suitable for bulky substrates | Requires strict inert conditions |

| Ring Expansion/Functionalization | Potential for complex modifications | More complex, multi-step processes |

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or PCC.

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The dimethylamino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, PCC, or potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could introduce a new functional group in place of the dimethylamino group.

Scientific Research Applications

Analgesic Properties

The primary application of (1R,2R)-2-(dimethylamino)cycloheptan-1-ol is in the formulation of analgesic medications. Research indicates that compounds derived from this structure exhibit effective pain-relieving properties without the severe side effects commonly associated with traditional opioids .

- Tramadol Synthesis : The compound is a precursor in the synthesis of tramadol, which is utilized for the management of moderate to severe pain. Tramadol acts on the central nervous system and has been shown to have a lower potential for abuse compared to other opioids .

Pharmacological Insights

Studies highlight that this compound and its derivatives can be designed to enhance analgesic efficacy while minimizing adverse effects such as nausea and vomiting . This characteristic makes it particularly valuable in clinical settings where pain management is crucial.

Clinical Trials and Efficacy

Research has been conducted on the efficacy of tramadol derived from this compound in various clinical settings:

- Study on Postoperative Pain Management : A clinical trial demonstrated that tramadol significantly reduced postoperative pain scores compared to placebo, with a favorable safety profile .

- Chronic Pain Management : Another study evaluated tramadol's effectiveness in chronic pain patients, showing substantial improvements in pain relief and quality of life metrics .

Mechanism of Action

The mechanism by which (1R,2R)-2-(dimethylamino)cycloheptan-1-ol exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tramadol [(1R,2R)-2-((Dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol]

- Molecular Formula: C₁₆H₂₅NO₂

- Key Differences: Tramadol contains a cyclohexanol ring with a 3-methoxyphenyl substituent at C1 and a dimethylaminomethyl group at C2 . The target compound substitutes the cyclohexanol with a cycloheptanol ring and lacks the 3-methoxyphenyl group.

- Pharmacological Activity: Tramadol is a μ-opioid receptor agonist and serotonin/norepinephrine reuptake inhibitor (SNRI), widely used as an analgesic . The absence of the 3-methoxyphenyl group in (1R,2R)-2-(dimethylamino)cycloheptan-1-ol likely eliminates opioid activity but may retain affinity for aminergic transporters due to the dimethylamino moiety.

1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(Perfluorophenyl)thiourea

- Molecular Formula : C₁₅H₁₈F₅N₃S

- Key Differences: This compound features a cyclohexyl backbone and a thiourea-linked perfluorophenyl group . The target compound’s cycloheptanol ring and hydroxyl group may confer distinct hydrogen-bonding capabilities and polarity.

- Applications: Thiourea derivatives are often explored as enzyme inhibitors or receptor antagonists. The perfluorophenyl group enhances metabolic stability, whereas the cycloheptanol structure in the target compound might improve aqueous solubility .

3-[(1R,2R)-3-(Dimethylamino)-1-ethyl-2-methylpropyl]phenol

- Molecular Formula: C₁₄H₂₃NO

- Key Differences: A branched aliphatic chain with a dimethylamino group replaces the cycloheptanol core . The phenolic hydroxyl group in this compound contrasts with the cycloheptanol’s secondary alcohol, affecting acidity and reactivity.

Structural and Functional Analysis

Table 1: Comparative Properties of Key Compounds

Key Observations:

Substituent Effects: The absence of a 3-methoxyphenyl group in the target compound likely reduces opioid receptor affinity but may enhance selectivity for non-opioid targets (e.g., serotonin transporters).

Synthetic Challenges: The synthesis of this compound may require resolution of stereoisomers, as seen in tramadol production .

Research Implications

- Pharmacological Screening: The target compound should be evaluated for affinity toward aminergic transporters (e.g., serotonin, norepinephrine) given its structural resemblance to tramadol’s SNRI pharmacophore .

- Metabolic Studies: Cycloheptanol’s metabolic fate—compared to cyclohexanol—may involve unique cytochrome P450 interactions, warranting comparative pharmacokinetic analysis.

- Crystallographic Data : SHELX-based refinement (e.g., for tramadol derivatives ) could resolve the target compound’s stereochemical configuration and intermolecular interactions.

Biological Activity

(1R,2R)-2-(dimethylamino)cycloheptan-1-ol is a bicyclic compound with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The biological activity of this compound primarily involves interactions with various molecular targets, including enzymes and receptors. The presence of the hydroxyl group allows for hydrogen bonding, while the dimethylamino group may facilitate electrostatic and hydrophobic interactions. These properties suggest that the compound could modulate enzyme activity or receptor signaling pathways, although specific targets remain to be fully elucidated .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Pharmacological Potential: The compound has been explored for its analgesic properties and may serve as a precursor for synthesizing pharmaceutical agents .

- Enzyme Interaction: Preliminary studies suggest that it may influence the activity of certain enzymes, although detailed investigations are required to map these interactions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Cycloheptanol | Bicyclic alcohol | Lacks dimethylamino group |

| Dimethylaminocyclohexanol | Six-membered ring | Similar structure but different ring size |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Pharmacological Screening: In vitro assays have shown that compounds with similar structures can exhibit varying degrees of mu-opioid receptor activity. This suggests that this compound may also interact with opioid pathways .

- Analytical Techniques: Differential Scanning Calorimetry (DSC) has been employed to analyze the thermal properties of related compounds, which may provide insights into the stability and polymorphic behavior of this compound .

- Mechanistic Studies: Further research is necessary to delineate the specific pathways through which this compound exerts its effects. Initial findings indicate potential modulation of signaling pathways involved in pain perception and inflammation .

Q & A

Basic Research Questions

Q. How can the stereoselective synthesis of (1R,2R)-2-(dimethylamino)cycloheptan-1-ol be optimized for high enantiomeric purity?

- Methodological Answer : Utilize chiral catalysts or auxiliaries during key steps such as cyclization or amination. For cycloheptanol derivatives, reaction conditions (e.g., temperature, solvent polarity) must be carefully controlled to favor the (1R,2R) configuration. A similar approach is used for cyclopentanol analogs, where methylamine reacts with ketones under reductive amination (e.g., NaBH₄/MeOH) . Chiral HPLC or SFC (supercritical fluid chromatography) can separate enantiomers post-synthesis, as demonstrated in thiourea derivatives .

Q. What spectroscopic techniques are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify the cycloheptane backbone, hydroxyl, and dimethylamino groups. Coupling constants (e.g., vicinal protons) help confirm stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₁₇NO: calc. 155.13) .

- Optical Rotation : Measure specific rotation to confirm enantiopurity, as seen in stereoisomer separation protocols .

Q. Why is the (1R,2R) stereochemistry critical for this compound’s potential pharmacological activity?

- Methodological Answer : The spatial arrangement of the dimethylamino and hydroxyl groups influences receptor binding. For example, tramadol’s (1R,2R)-cyclohexanol configuration enhances μ-opioid receptor affinity . Computational docking studies (e.g., AutoDock Vina) can model interactions between the cycloheptanol derivative and target proteins .

Advanced Research Questions

Q. How can enantiomeric impurities in this compound be resolved, and what analytical techniques validate resolution?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane:isopropanol gradients. Validate via retention time alignment with pure standards .

- Circular Dichroism (CD) : Compare CD spectra of resolved enantiomers to confirm optical activity .

- X-ray Crystallography : Resolve absolute configuration, as applied to thiourea derivatives in stereochemical studies .

Q. What computational strategies predict the pharmacological targets of this compound based on its stereochemistry?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility of the cycloheptane ring compared to cyclohexane analogs (e.g., tramadol) .

- QSAR Modeling : Corrogate steric/electronic parameters (e.g., logP, polar surface area) with activity data from structurally related analgesics .

- Docking Studies : Screen against targets like serotonin/norepinephrine transporters, leveraging known interactions of dimethylamino-alcohol motifs .

Q. How does the cycloheptane ring’s conformational flexibility impact the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Assays : Incubate the compound in buffers (pH 1–13) and monitor degradation via LC-MS. Larger rings (e.g., cycloheptane) may exhibit slower hydrolysis than cyclohexane analogs due to reduced ring strain .

- Accelerated Stability Testing : Use thermal stress (40–60°C) to identify degradation products, referencing safety data for similar alcohols .

Q. What strategies mitigate racemization during derivatization of this compound?

- Methodological Answer :

- Protective Groups : Temporarily protect the hydroxyl group (e.g., TBS or acetyl) during reactions involving basic conditions .

- Low-Temperature Synthesis : Perform alkylation or acylation steps at 0–4°C to minimize epimerization, as applied in thiourea derivative synthesis .

Data Contradictions and Validation

- Stereochemical Stability : notes that secondary alcohols like (1R)-1-(2,4-dimethylphenyl)ethanol are stable under standard conditions but reactive in acidic/basic media. However, cycloheptanol’s larger ring may alter this behavior, requiring empirical validation .

- Pharmacological Activity : While tramadol’s (1R,2R)-cyclohexanol configuration is well-characterized , the cycloheptanol analog’s bioactivity remains theoretical, necessitating in vitro assays (e.g., GPCR binding studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.